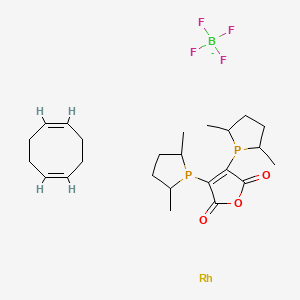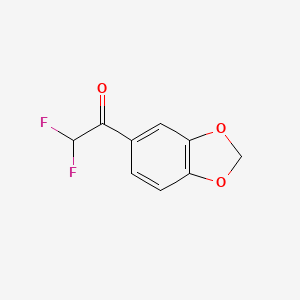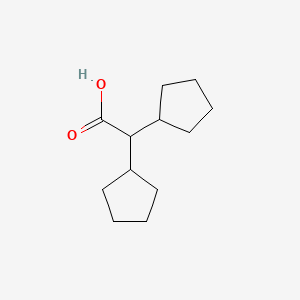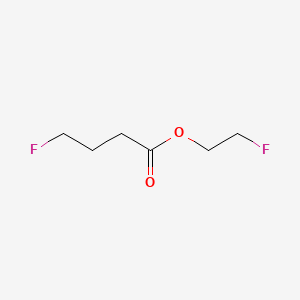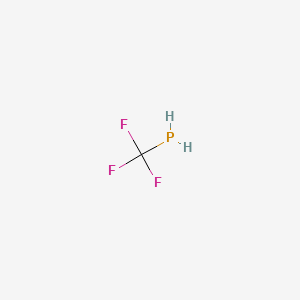
Phosphine, (trifluoromethyl)-
描述
Phosphine, (trifluoromethyl)-, also known as trifluoromethylphosphine, is an organophosphorus compound with the chemical formula CF₃PH₂. It is a colorless gas that is highly reactive and has significant applications in various fields of chemistry and industry. The trifluoromethyl group (CF₃) imparts unique properties to the phosphine, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine, (trifluoromethyl)-, can be synthesized through several methods. One common approach involves the reaction of trifluoroiodomethane (CF₃I) with tetraphenyldiphosphine at elevated temperatures (around 185°C) or under ultraviolet radiation. This reaction produces a mixture of diphenyltrifluoromethylphosphine and diphenyliodophosphine, from which the desired product can be extracted .
Another method involves the reaction of diphenylchlorophosphine or triphenylphosphine with trifluoroiodomethane at temperatures between 185-200°C. Although the yields are not very high (approximately 20%), these methods are advantageous for producing the compound .
Industrial Production Methods
Industrial production of phosphine, (trifluoromethyl)-, typically involves large-scale reactions using similar synthetic routes as mentioned above. The use of high-boiling solvents like xylene and the application of Grignard reagents or organolithium compounds are common in industrial settings to achieve higher yields and purity .
化学反应分析
Types of Reactions
Phosphine, (trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its original phosphine form.
Substitution: It can participate in substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with phosphine, (trifluoromethyl)-, include halogens (e.g., iodine, chlorine), boron trifluoride, and platinum chloride. These reactions often require specific conditions such as elevated temperatures, ultraviolet radiation, or the presence of solvents like petroleum ether .
Major Products Formed
The major products formed from these reactions include diphenylphosphinic acid, fluoroform, dibromo- and diiodo-phosphoranes, and various platinum complexes .
科学研究应用
作用机制
The mechanism of action of phosphine, (trifluoromethyl)-, involves its ability to form complexes with various metals and participate in radical reactions. The trifluoromethyl group enhances its reactivity by increasing the electronegativity and size of the molecule, making it a potent ligand and reactive intermediate . The compound can form stable adducts with boron trifluoride and platinum chloride, which are crucial for its applications in catalysis and material science .
相似化合物的比较
Phosphine, (trifluoromethyl)-, can be compared with other similar compounds such as:
Diphenylphosphine: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
Triphenylphosphine: Commonly used in catalysis but does not have the unique properties imparted by the trifluoromethyl group.
Phenyltrifluoromethylphosphine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of phosphine, (trifluoromethyl)-, lies in its trifluoromethyl group, which significantly alters its chemical behavior and makes it a valuable compound for various advanced applications.
属性
IUPAC Name |
trifluoromethylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3P/c2-1(3,4)5/h5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHNNMLPUNNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194810 | |
| Record name | Phosphine, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.996 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-52-0 | |
| Record name | Phosphine, (trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
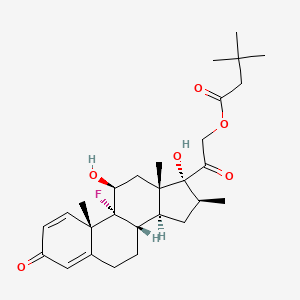
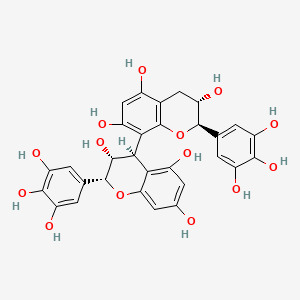
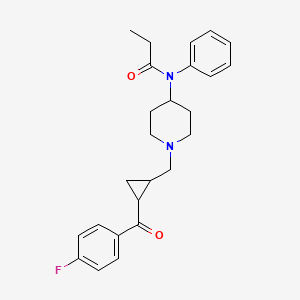
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
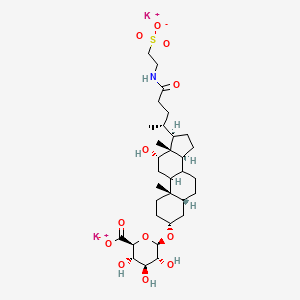
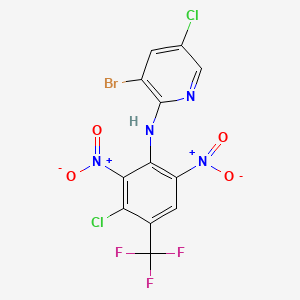
![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
